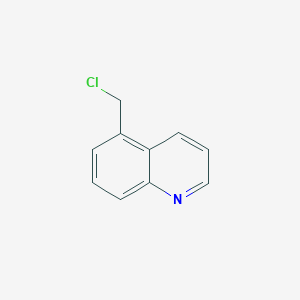

5-(Chloromethyl)quinoline

Übersicht

Beschreibung

5-(Chloromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the fifth position of the quinoline ring. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have garnered significant attention due to their wide range of applications in medicinal, synthetic organic, and industrial chemistry

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent, such as nitrobenzene, in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of this compound typically involves the chloromethylation of quinoline using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted quinoline derivatives.

Oxidation Reactions: The quinoline ring can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline N-oxides.

Reduction Reactions: The quinoline ring can be reduced using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form dihydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used under mild conditions to achieve high yields.

Oxidation: Potassium permanganate in acidic or neutral conditions is commonly used for oxidation reactions.

Reduction: Sodium borohydride in methanol or ethanol is commonly used for reduction reactions.

Major Products Formed:

Substitution: Substituted quinoline derivatives with various functional groups, such as amino, thiol, and hydroxyl groups.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Wirkmechanismus

- The mechanism of action involves several steps:

- Quinolines, in general, have been explored for their antimalarial properties. For instance, chloroquine (a related quinoline derivative) inhibits hemozoin polymerization in Plasmodium parasites .

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinoline derivative. For instance, some quinoline derivatives have been found to inhibit DNA gyrase and Topoisomerase IV, which in turn inhibits synthesis of DNA and RNA .

Cellular Effects

The cellular effects of 5-(Chloromethyl)quinoline are currently unknown. Quinoline derivatives have been shown to have various effects on cells. For example, some quinolines have been found to inhibit bacterial growth by interfering with DNA replication

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms. For example, some quinolines inhibit DNA gyrase and Topoisomerase IV, which are essential enzymes for DNA replication

Temporal Effects in Laboratory Settings

Quinoline derivatives are known to undergo various transformations under different conditions

Dosage Effects in Animal Models

Quinolones, a class of drugs that includes some quinoline derivatives, have been used in animals and their dosage effects have been studied

Metabolic Pathways

Quinoline and its derivatives are known to undergo various transformations involving different enzymes

Transport and Distribution

Quinoline derivatives are known to interact with various transporters and binding proteins

Subcellular Localization

Certain fluorescent probes have been designed to freely pass through cell membranes and once inside the cell, they are transformed into cell-impermeant reaction products . These dyes are excellent tools for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)quinoline has a wide range of applications in scientific research, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, such as antimalarial, antimicrobial, and anticancer agents.

Synthetic Organic Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

Material Science: It is used in the synthesis of quinoline-based polymers and materials with unique electronic and optical properties.

Biological Research: It is used as a probe in biochemical studies to investigate the interactions of quinoline derivatives with biological targets.

Vergleich Mit ähnlichen Verbindungen

Chloroquine: An antimalarial drug that also contains a quinoline ring and exerts its effects by inhibiting hemozoin polymerization.

Primaquine: Another antimalarial drug with a quinoline ring, used for the treatment of liver-stage malaria.

Ciprofloxacin: An antibiotic that contains a quinoline ring and inhibits bacterial DNA gyrase and topoisomerase IV.

Uniqueness of 5-(Chloromethyl)quinoline: The presence of the chloromethyl group at the fifth position of the quinoline ring makes this compound a versatile intermediate for further chemical modifications.

Biologische Aktivität

5-(Chloromethyl)quinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the chloromethylation of quinoline derivatives. The introduction of the chloromethyl group enhances the compound's reactivity and potential biological activity.

Antibacterial Activity

1. Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit potent antibacterial properties. A study evaluated various quinoline derivatives against both Gram-positive and Gram-negative bacteria, revealing that certain compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4-16 | MRSA, VRE |

| Compound 5d | 0.125-8 | E. coli, P. aeruginosa |

The compound's mechanism of action includes targeting bacterial proteins such as LptA and Top IV, which are crucial for bacterial survival and replication .

Anticancer Activity

2. Cytotoxic Effects

In addition to its antibacterial properties, this compound has shown promising anticancer activity. A related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116 and Caco-2), with mechanisms involving modulation of the PI3K/AKT/mTOR signaling pathway .

Table 2: Cytotoxicity of Related Quinoline Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | TBD |

| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | Caco-2 | TBD |

3. Molecular Docking Studies

Molecular docking studies have elucidated the interactions between this compound and its biological targets. The compound has been shown to fit well into the active sites of LptA and Top IV proteins, suggesting a dual-target mechanism that contributes to its broad-spectrum antibacterial activity .

Case Studies

4. Corrosion Inhibition Studies

Interestingly, this compound has also been evaluated for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments. The electrochemical evaluation indicated that this compound could significantly inhibit corrosion processes in hydrochloric acid solutions, highlighting its versatility beyond biological applications .

Eigenschaften

IUPAC Name |

5-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKZZLUDODJKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562781 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110333-07-8 | |

| Record name | 5-(Chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.